5-Fluoro-8-methylisoquinoline
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Overview
Description
5-Fluoro-8-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN. This compound is part of a broader class of fluorinated heterocycles, which are known for their unique chemical and biological properties.
Preparation Methods
The synthesis of 5-Fluoro-8-methylisoquinoline can be achieved through several routes:
Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Fluoro-8-methylisoquinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction leads to tetrahydro derivatives.
Scientific Research Applications
5-Fluoro-8-methylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-8-methylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The fluorine atom enhances the compound’s binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds . The pathways involved often include inhibition of key enzymes or receptors, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
5-Fluoro-8-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
5-Fluoroisoquinoline: Similar in structure but lacks the methyl group at the 8-position, which can influence its reactivity and biological activity.
8-Fluoro-5-methylisoquinoline: The fluorine and methyl groups are positioned differently, which can affect the compound’s electronic properties and interactions with biological targets.
5-Fluoro-8-methoxyisoquinoline: The methoxy group introduces additional steric and electronic effects, potentially altering the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
5-fluoro-8-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-10(11)8-4-5-12-6-9(7)8/h2-6H,1H3 |
InChI Key |
DKKGKEFAQWIYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=CC2=C(C=C1)F |
Origin of Product |
United States |
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